

Spectral Data of 1-(2-Chloroethyl)azepane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Chloroethyl)azepane
hydrochloride

Cat. No.: B046935

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)azepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of various pharmaceutical agents. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structural motif found in a number of biologically active molecules. The presence of a reactive chloroethyl side chain allows for further molecular elaboration, making this compound a key intermediate in the synthesis of more complex drug candidates.

This technical guide provides a comprehensive overview of the spectral data of **1-(2-Chloroethyl)azepane hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific salt, this guide presents a combination of available data for the free base and predicted spectral features based on the compound's structure. Detailed experimental protocols for acquiring this data are also provided, along with a schematic for its synthesis.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-(2-Chloroethyl)azepane hydrochloride**.

Table 1: Predicted ^1H NMR Spectral Data of **1-(2-Chloroethyl)azepane Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5 - 3.8	Triplet	2H	N-CH ₂ -CH ₂ -Cl
~3.2 - 3.5	Triplet	2H	N-CH ₂ -CH ₂ -Cl
~3.0 - 3.3	Multiplet	4H	-N-CH ₂ - (azepane ring)
~1.6 - 1.9	Multiplet	8H	-CH ₂ - (azepane ring)

Note: Predictions are based on the structure and typical chemical shifts for similar functional groups. The presence of the hydrochloride salt may cause slight downfield shifts, particularly for protons alpha to the nitrogen atom.

Table 2: Predicted ^{13}C NMR Spectral Data of **1-(2-Chloroethyl)azepane Hydrochloride**

Chemical Shift (δ) ppm	Assignment
~55 - 60	CH ₂ -N (ethyl chain)
~50 - 55	CH ₂ -N (azepane ring)
~40 - 45	CH ₂ -Cl
~25 - 30	-CH ₂ - (azepane ring)
~22 - 27	-CH ₂ - (azepane ring)

Note: These are predicted chemical shifts. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **1-(2-Chloroethyl)azepane hydrochloride**.

Table 3: Predicted IR Absorption Bands for **1-(2-Chloroethyl)azepane Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (aliphatic)
2700 - 2250	Broad, Strong	N-H stretch (ammonium salt)
1470 - 1440	Medium	C-H bend (scissoring)
750 - 650	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The following table outlines the expected major fragments for 1-(2-Chloroethyl)azepane.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-(2-Chloroethyl)azepane (Free Base)

m/z	Ion
161/163	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
126	[M - Cl] ⁺
98	[Azepane-CH ₂] ⁺
84	[Azepane] ⁺

Note: The data is for the free base as the hydrochloride salt is not typically analyzed directly by electron ionization MS. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1-(2-Chloroethyl)azepane hydrochloride**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl_3), Deuterated Methanol (CD_3OD), or Deuterated Water (D_2O)).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The NMR spectra can be acquired on a 300, 400, or 500 MHz spectrometer.
- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a longer acquisition time and a larger number of scans are required.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **1-(2-Chloroethyl)azepane hydrochloride** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .
- A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
- Signal averaging of 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

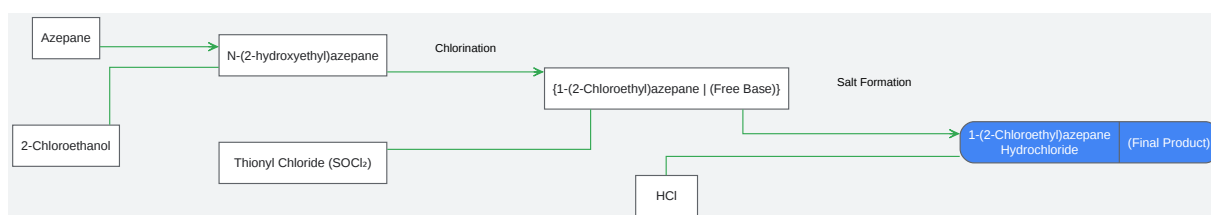
- Prepare a dilute solution of the free base, 1-(2-Chloroethyl)azepane, in a volatile organic solvent such as methanol or dichloromethane. The hydrochloride salt is generally not suitable for direct EI-MS analysis due to its low volatility. The free base can be generated by neutralization with a suitable base.
- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

- For GC-MS analysis, a capillary column suitable for the separation of amines should be used.
- The mass spectrometer is typically operated in EI mode with an ionization energy of 70 eV.
- The mass spectrum is scanned over a mass range of m/z 40 to 400.

Synthesis Pathway

The synthesis of **1-(2-Chloroethyl)azepane hydrochloride** can be achieved through a multi-step process starting from azepane. A common route involves the initial reaction of azepane with 2-chloroethanol to yield N-(2-hydroxyethyl)azepane. This intermediate is then chlorinated using a reagent such as thionyl chloride to produce 1-(2-chloroethyl)azepane. Finally, the hydrochloride salt is formed by treating the free base with hydrogen chloride.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(2-Chloroethyl)azepane hydrochloride**.

- To cite this document: BenchChem. [Spectral Data of 1-(2-Chloroethyl)azepane Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046935#spectral-data-of-1-2-chloroethyl-azepane-hydrochloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com